

Y08262: A Technical Guide to Bromodomain Selectivity Profiling

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Compound of Interest

Compound Name: Y08262
Cat. No.: B12383106

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Abstract

The compound **Y08262** has been identified as a potent inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC₅₀ of 73.1 nM[1]. Described as having "remarkable selectivity," **Y08262** represents a promising lead compound for the development of therapeutics targeting diseases such as acute myeloid leukemia. This technical guide provides an in-depth overview of the methodologies and conceptual framework for assessing the selectivity profile of bromodomain inhibitors like **Y08262**. While the specific quantitative selectivity data for **Y08262** against a comprehensive panel of bromodomains is not publicly available in the cited literature, this document outlines the standard experimental protocols and data presentation formats used in the field.

Introduction to Bromodomain Selectivity

The human genome encodes for 61 bromodomains, which are categorized into eight families based on sequence similarity. These domains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a key mechanism in the regulation of gene transcription.

The development of bromodomain inhibitors as therapeutic agents requires a thorough understanding of their selectivity profile. High selectivity for the target bromodomain (e.g., CBP) over other bromodomains, particularly those within the same family or the highly studied BET (Bromodomain and Extra-Terminal domain) family, is crucial for minimizing off-target effects and associated toxicities. A comprehensive selectivity profile is therefore a critical component of the preclinical characterization of any new bromodomain inhibitor.

Quantitative Selectivity Profile of Y08262

As of the latest available information, a detailed quantitative selectivity panel for **Y08262** against other bromodomains has not been published. The primary literature describes **Y08262** as having "remarkable selectivity" for the CBP bromodomain, against which it exhibits an IC50 of 73.1 nM[1].

For illustrative purposes, a typical selectivity profile for a CBP-selective inhibitor would be presented as follows:

Bromodomain Family	Bromodomain	IC50 (nM) or Kd (nM)	Fold Selectivity vs. CBP
Target	CBP	73.1	1
V	p300	Data not available	Data not available
II	BRD4 (BD1)	Data not available	Data not available
II	BRD4 (BD2)	Data not available	Data not available
II	BRD2 (BD1)	Data not available	Data not available
II	BRD3 (BD1)	Data not available	Data not available
IV	BRPF1	Data not available	Data not available
VIII	TRIM24	Data not available	Data not available
...	Additional bromodomains	Data not available	Data not available

Note: The above table is a template. The actual data for **Y08262** is not currently available in the public domain. "Fold Selectivity" is calculated by dividing the IC50 or Kd for the off-target bromodomain by the IC50 or Kd for the target bromodomain (CBP).

Experimental Protocols

The determination of a bromodomain inhibitor's selectivity profile typically involves a primary biochemical assay performed against a panel of purified bromodomain proteins. A common and robust method for this is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

Principle of the AlphaScreen® Assay

The AlphaScreen® assay is a bead-based, no-wash immunoassay that measures the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged bromodomain protein. The assay components are:

- **Streptavidin-coated Donor Beads:** These beads bind to the biotinylated histone peptide.
- **Anti-GST-coated Acceptor Beads:** These beads bind to the GST-tagged bromodomain protein.
- **Biotinylated Histone Peptide:** A synthetic peptide mimicking the natural substrate of the bromodomain.
- **GST-tagged Bromodomain Protein:** The purified bromodomain of interest fused to a Glutathione S-transferase (GST) tag.

When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that competitively binds to the bromodomain will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen® signal.

General AlphaScreen® Protocol for IC50 Determination

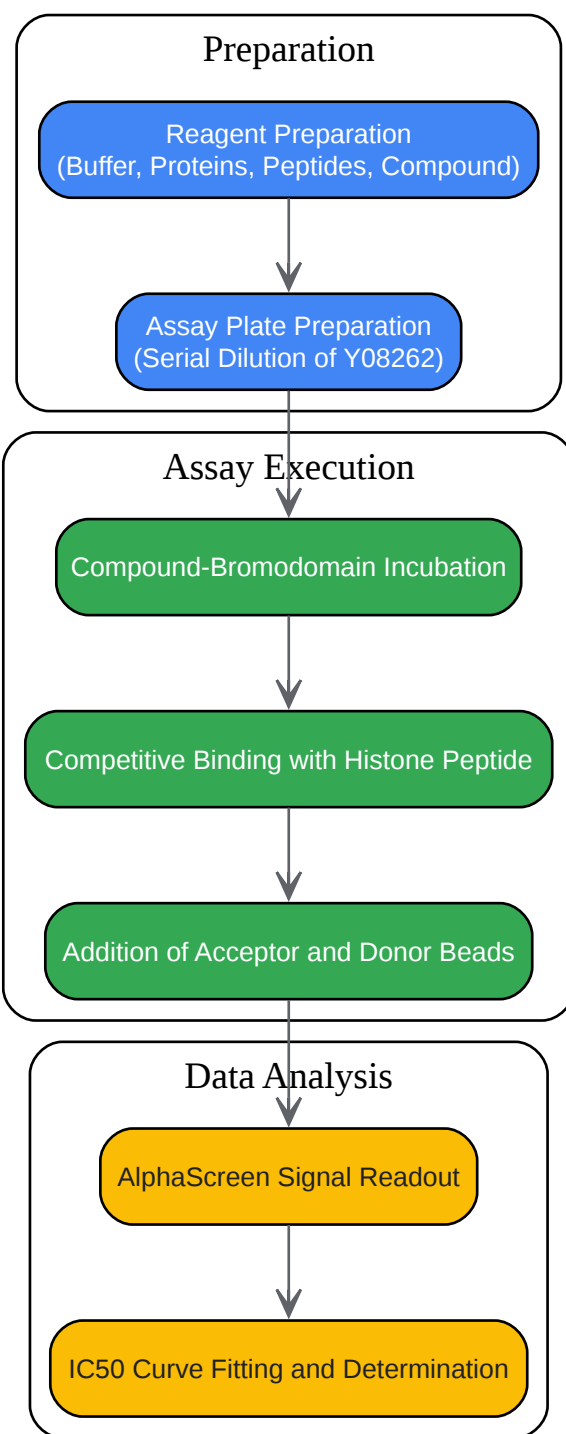
- **Reagent Preparation:**

- Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).
- Dilute the GST-tagged bromodomain protein and biotinylated histone peptide to their optimized concentrations in the assay buffer.
- Prepare a serial dilution of the test compound (e.g., **Y08262**) in DMSO, followed by a further dilution in assay buffer.
- Dilute the AlphaScreen® Streptavidin Donor beads and anti-GST Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the bead suspensions in the dark.
- Assay Procedure (384-well plate format):
 - Add a small volume (e.g., 2.5 μ L) of the diluted test compound to the wells of the assay plate.
 - Add the diluted GST-tagged bromodomain protein (e.g., 2.5 μ L) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the protein.
 - Add the biotinylated histone peptide (e.g., 2.5 μ L) to initiate the competitive binding reaction and incubate for a further period (e.g., 30-60 minutes) at room temperature.
 - Add the anti-GST Acceptor beads (e.g., 2.5 μ L) and incubate for 60 minutes at room temperature in the dark.
 - Add the Streptavidin Donor beads (e.g., 5 μ L) and incubate for a final 60-120 minutes at room temperature in the dark.
- Data Acquisition and Analysis:
 - Read the plate on an AlphaScreen-capable plate reader.
 - The raw data is typically normalized to a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor or no bromodomain protein).

- The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

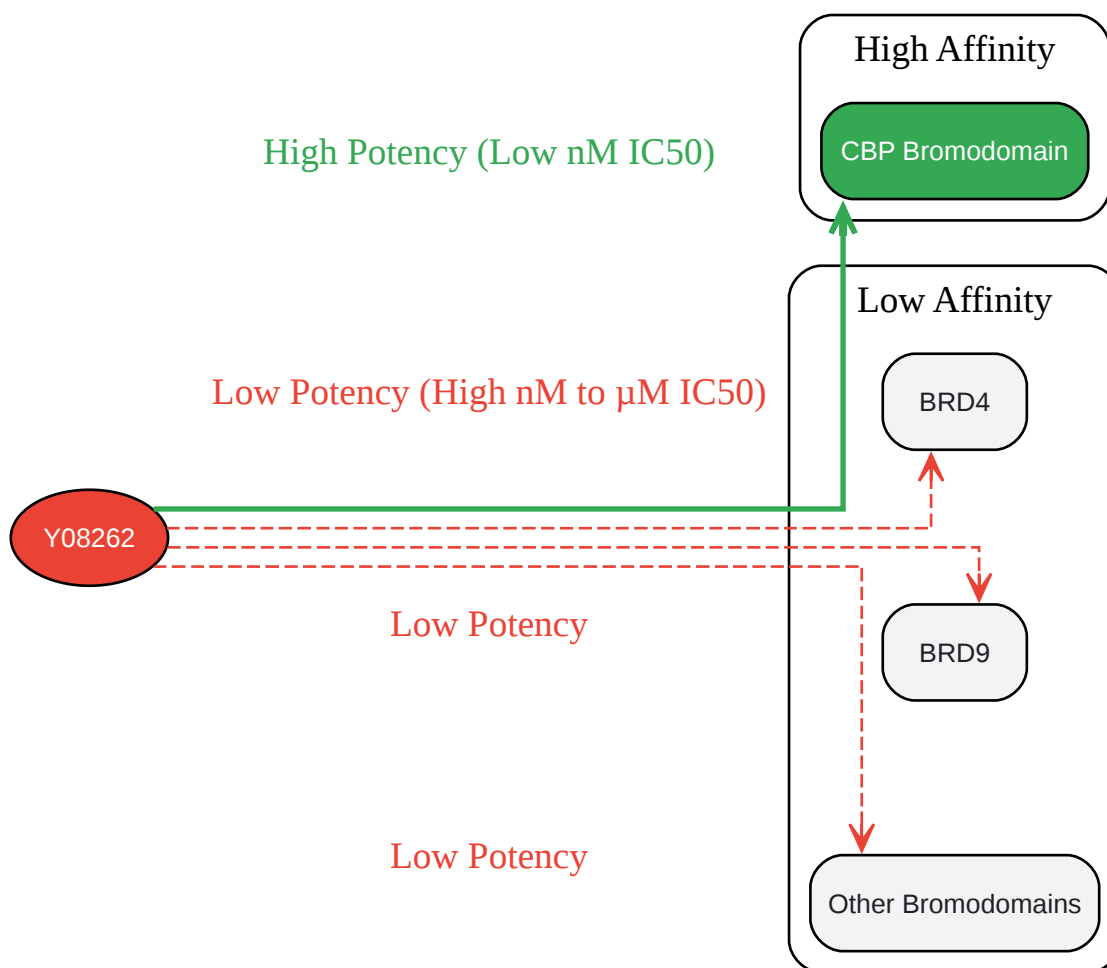
Visualizations

The following diagrams illustrate key aspects of the selectivity profiling workflow and the conceptual basis of **Y08262**'s selectivity.



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Caption: Experimental workflow for determining the IC₅₀ of **Y08262**.



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Caption: Conceptual illustration of **Y08262**'s selectivity.

Conclusion

Y08262 is a potent inhibitor of the CBP bromodomain with promising selectivity. While the detailed selectivity data remains to be publicly disclosed, the methodologies for its determination are well-established. The AlphaScreen® assay provides a robust platform for high-throughput screening and selectivity profiling of bromodomain inhibitors. A comprehensive understanding of the selectivity profile is paramount for the further development of **Y08262** as a potential therapeutic agent, ensuring on-target efficacy while minimizing the risk of off-target effects. This guide provides the foundational knowledge for researchers and drug development professionals to understand and evaluate the selectivity of novel bromodomain inhibitors.

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References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
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